
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
Übersicht
Beschreibung
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione, also known as FN1, is a novel small molecule compound with potential applications in the field of drug discovery. FN1 is a thiosemicarbazone derivative that has been shown to exhibit promising pharmacological properties in various preclinical studies.
Wirkmechanismus
The mechanism of action of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in disease progression. In cancer cells, (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been shown to induce apoptosis by activating the p53 pathway and inhibiting the NF-κB pathway. In infectious diseases, (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been shown to inhibit the growth of pathogens by disrupting their metabolic pathways. In neurological disorders, (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been shown to protect neurons by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been shown to exhibit various biochemical and physiological effects in preclinical studies. In cancer cells, (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In infectious diseases, (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been shown to inhibit the growth of pathogens and reduce inflammation. In neurological disorders, (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been shown to protect neurons and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has several advantages for lab experiments, including its low toxicity and high solubility in water. However, (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione also has some limitations, including its relatively low potency and selectivity for certain cellular pathways. Additionally, the synthesis of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione. One potential direction is to optimize the synthesis of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione to improve its purity and yield. Another direction is to investigate the potential of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione as a combination therapy with other drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione and its potential applications in various disease models.
Wissenschaftliche Forschungsanwendungen
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been studied for its potential applications in various disease models, including cancer, infectious diseases, and neurological disorders. In cancer research, (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has also been studied for its potential use as an anti-malarial agent, as it has been shown to inhibit the growth of Plasmodium falciparum in vitro. Additionally, (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[5-(4-chloro-2-nitrophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-15-2-5-17(6-3-15)24-10-12-25(13-11-24)22(30)21-9-8-20(29-21)18-7-4-16(23)14-19(18)26(27)28/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYURKNZLUSKAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B3406745.png)
![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B3406746.png)
![methyl 2-[(6-hydroxy-3-methyl-7-octyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B3406750.png)

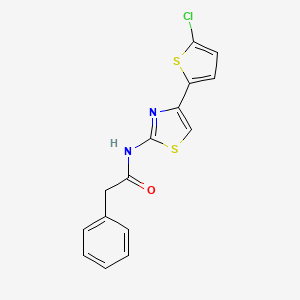
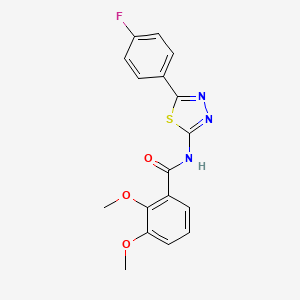
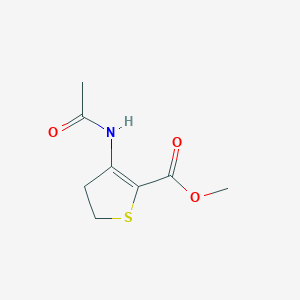
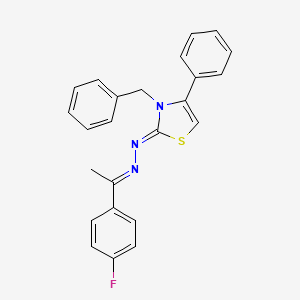
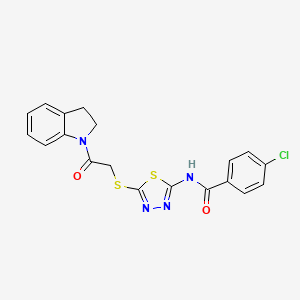

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3406815.png)
![3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3406821.png)
![N-(2,6-diethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3406831.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-difluorobenzamide](/img/structure/B3406834.png)